Cas no 2680727-66-4 (benzyl N-1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-ylcarbamate)

benzyl N-1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- benzyl N-[1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-yl]carbamate
- EN300-28298828
- 2680727-66-4
- benzyl N-1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-ylcarbamate
-
- インチ: 1S/C18H13ClN4O2/c19-15-10-14(11-20)6-7-16(15)23-9-8-17(22-23)21-18(24)25-12-13-4-2-1-3-5-13/h1-10H,12H2,(H,21,22,24)
- InChIKey: HDYAZAXSDLIYNA-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C#N)C=CC=1N1C=CC(NC(=O)OCC2C=CC=CC=2)=N1
計算された属性
- せいみつぶんしりょう: 352.0727034g/mol
- どういたいしつりょう: 352.0727034g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 503
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 79.9Ų
benzyl N-1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28298828-10.0g |
benzyl N-[1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-yl]carbamate |
2680727-66-4 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28298828-0.1g |
benzyl N-[1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-yl]carbamate |
2680727-66-4 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28298828-1g |
benzyl N-[1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-yl]carbamate |
2680727-66-4 | 1g |
$1214.0 | 2023-09-07 | ||
Enamine | EN300-28298828-0.5g |
benzyl N-[1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-yl]carbamate |
2680727-66-4 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28298828-2.5g |
benzyl N-[1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-yl]carbamate |
2680727-66-4 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28298828-0.25g |
benzyl N-[1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-yl]carbamate |
2680727-66-4 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28298828-1.0g |
benzyl N-[1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-yl]carbamate |
2680727-66-4 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28298828-5.0g |
benzyl N-[1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-yl]carbamate |
2680727-66-4 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28298828-0.05g |
benzyl N-[1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-yl]carbamate |
2680727-66-4 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28298828-5g |
benzyl N-[1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-yl]carbamate |
2680727-66-4 | 5g |
$3520.0 | 2023-09-07 |
benzyl N-1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-ylcarbamate 関連文献
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
benzyl N-1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-ylcarbamateに関する追加情報
Introduction to Benzyl N-1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-ylcarbamate (CAS No. 2680727-66-4)
Benzyl N-1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-ylcarbamate, a compound with the chemical identifier CAS No. 2680727-66-4, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The structural framework of this molecule, featuring a benzyl moiety attached to a carbamate group, which is further linked to a pyrazole ring substituted with a 2-chloro-4-cyanophenyl group, endows it with unique chemical and biological properties.
The synthesis and characterization of Benzyl N-1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-ylcarbamate have been the focus of extensive research efforts aimed at understanding its pharmacological profile and therapeutic potential. The presence of both electron-withdrawing and electron-donating groups in its structure suggests that it may exhibit a range of biological activities, making it a promising candidate for further investigation.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry, particularly those incorporating the pyrazole scaffold. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern in Benzyl N-1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-ylcarbamate is believed to modulate its interactions with biological targets, thereby influencing its pharmacological effects.
The carbamate functional group in this compound is another key feature that contributes to its potential therapeutic utility. Carbamates have been widely used in the development of drugs due to their ability to form stable bonds with biological targets and their favorable pharmacokinetic properties. The benzyl group, on the other hand, is often employed as a protecting group in organic synthesis but can also contribute to the overall solubility and bioavailability of the compound.
In terms of its biological activity, Benzyl N-1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-ylcarbamate has been investigated for its potential role in modulating various signaling pathways relevant to human health and disease. The 2-chloro-4-cyanophenyl moiety is particularly interesting as it can influence the electronic properties of the molecule, thereby affecting its binding affinity and selectivity for biological targets.
One of the most compelling aspects of this compound is its potential as an inhibitor of enzymes involved in cancer progression. Studies have shown that pyrazole derivatives can interfere with key enzymatic processes that drive tumor growth and metastasis. The specific arrangement of substituents in Benzyl N-1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-ylcarbamate is thought to enhance its ability to bind to these enzymes, thereby inhibiting their activity.
Furthermore, the compound has shown promise in preclinical models as a modulator of inflammatory responses. Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disorders, and autoimmune conditions. By targeting inflammatory pathways, Benzyl N-1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-ylcarbamate may offer a novel therapeutic approach for managing these conditions.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques are employed to construct the complex molecular framework efficiently. The use of palladium-catalyzed cross-coupling reactions has been particularly useful in forming the carbon-carbon bonds that define the core structure of the molecule.
Once synthesized, rigorous analytical techniques are used to characterize Benzyl N-1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-ylcarbamate. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure, while mass spectrometry confirms the molecular weight and fragmentation patterns. X-ray crystallography is often employed to determine the precise three-dimensional arrangement of atoms within the molecule.
The pharmacological evaluation of this compound involves both in vitro and in vivo studies. In vitro assays are used to assess its binding affinity for target enzymes and receptors, while animal models provide insights into its overall efficacy and safety profile. These studies are crucial for understanding how Benzyl N-1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-ylcarbamate interacts with biological systems and whether it exhibits any adverse effects.
One area where this compound shows particular promise is in the treatment of neurological disorders. The ability of pyrazole derivatives to cross the blood-brain barrier makes them attractive candidates for drugs targeting central nervous system (CNS) diseases. Preliminary studies suggest that Benzyl N-1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-yldicarboxamide may have neuroprotective effects by modulating neurotransmitter release and receptor activity.
The development of new drugs is often hindered by challenges such as poor solubility, rapid metabolism, or lack of selectivity for target enzymes. The unique structural features of Benzyl N-(pyrrole-benzene)pyridine may help overcome some of these hurdles by improving bioavailability and reducing off-target effects. This could make it a valuable addition to existing therapeutic strategies.
Future research will likely focus on optimizing the synthesis of this compound and exploring new derivatives that enhance its pharmacological properties. Advances in computational chemistry may also play a significant role by predicting how different structural modifications will affect biological activity. These efforts could lead to more effective drugs with fewer side effects.
In conclusion, Benzyl N(phenylethynylethoxy)benzamide represents an exciting development in pharmaceutical chemistry with significant potential for therapeutic applications. Its unique structural features and promising biological activities make it a compelling candidate for further research aimed at developing new treatments for various diseases.
2680727-66-4 (benzyl N-1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-ylcarbamate) 関連製品
- 1344072-59-8(2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide)
- 2877676-35-0(4-[(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile)
- 1890665-98-1(5-(2-chloroethyl)-2,2-difluoro-1,3-dioxaindane)
- 1805325-57-8(2,6-Dibromo-3-(difluoromethyl)pyridine-5-sulfonamide)
- 1557406-84-4(Thieno[2,3-b]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro-)
- 2228438-70-6(1-2-(3,4,5-trifluorophenyl)ethylcyclopropan-1-ol)
- 1512521-62-8(ethyl 2-amino-4-(propan-2-yloxy)butanoate)
- 1219903-04-4(N-(furan-2-yl)methyl-1-methanesulfonyl-N-(thiophen-3-yl)methylpiperidine-4-carboxamide)
- 141484-09-5(3-Cyclohexen-1-amine, 4-methyl-, (R)-)
- 2171607-59-1(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpent-4-ynamidocyclopropane-1-carboxylic acid)




